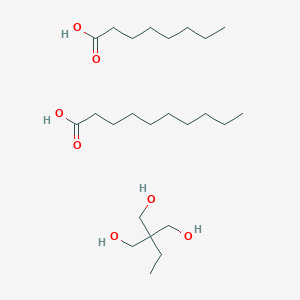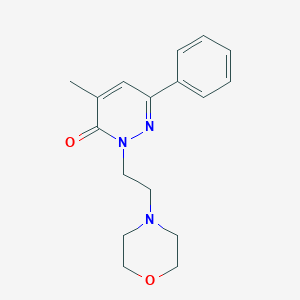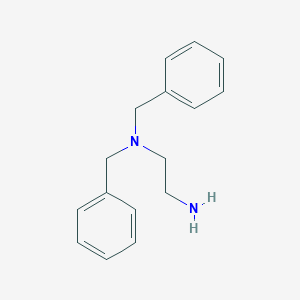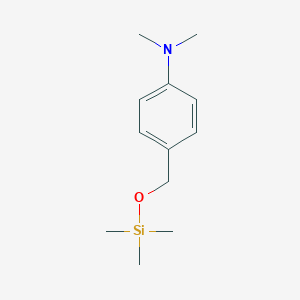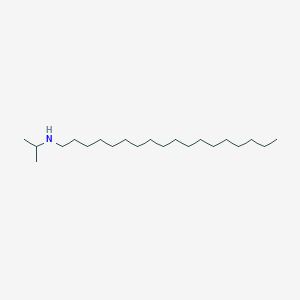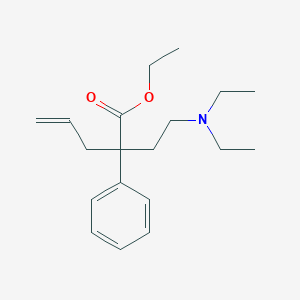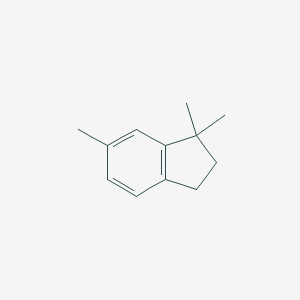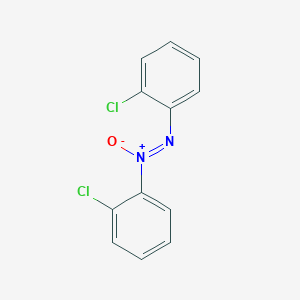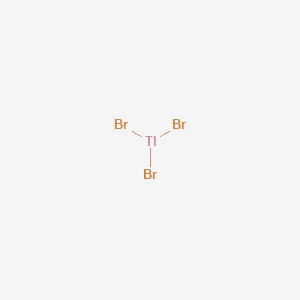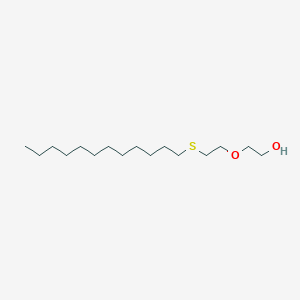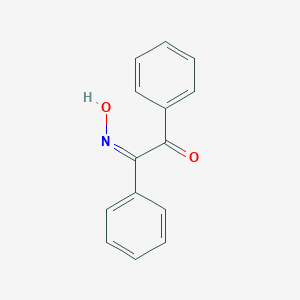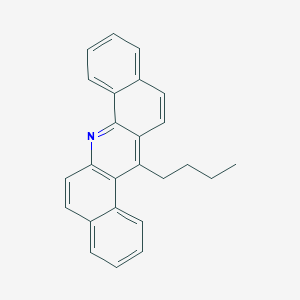![molecular formula C14H19NO4 B076293 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester CAS No. 14469-80-8](/img/structure/B76293.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
Meldrum's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, Meldrum's acid is used as a versatile building block for the synthesis of various compounds such as β-keto esters, β-lactones, and cyclic compounds. In medicinal chemistry, Meldrum's acid is used as a starting material for the synthesis of drugs such as antiviral agents, antibacterial agents, and antitumor agents. In material science, Meldrum's acid is used as a precursor for the synthesis of functional materials such as polymers, nanoparticles, and metal-organic frameworks.
作用機序
Meldrum's acid acts as a nucleophile in various reactions due to the presence of the carboxylic acid and ketone functional groups. The carboxylic acid group can undergo esterification, amidation, and transesterification reactions, while the ketone group can undergo aldol condensation, Michael addition, and enolization reactions. The dimethylaminoethylidene group in Meldrum's acid can act as a leaving group in various reactions, making it a versatile building block in organic synthesis.
生化学的および生理学的効果
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Meldrum's acid has low toxicity and does not cause significant adverse effects in animal models.
実験室実験の利点と制限
Meldrum's acid has several advantages for lab experiments, including its versatility as a building block in organic synthesis, its low toxicity, and its ease of handling and storage. However, Meldrum's acid has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the use of Meldrum's acid in scientific research. One potential direction is the development of new synthetic methods for Meldrum's acid and its derivatives. Another direction is the synthesis of new functional materials using Meldrum's acid as a precursor. Additionally, the use of Meldrum's acid in drug discovery and development is an area of active research. Finally, the study of the biochemical and physiological effects of Meldrum's acid and its derivatives is an area that requires further investigation.
Conclusion:
In conclusion, Meldrum's acid is a versatile building block with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Meldrum's acid has the potential to contribute significantly to the fields of organic synthesis, medicinal chemistry, and material science, and its further investigation is warranted.
合成法
Meldrum's acid is synthesized by the reaction of malonic acid and acetone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction produces Meldrum's acid as a white crystalline solid with a melting point of 102-104°C.
特性
CAS番号 |
14469-80-8 |
|---|---|
製品名 |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester |
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC名 |
dimethyl (5E)-5-[1-(dimethylamino)ethylidene]-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-8-10(13(16)18-5)7-11(9(2)15(3)4)12(8)14(17)19-6/h7H,1-6H3/b11-9+ |
InChIキー |
FNFZOVOPBNRFRN-PKNBQFBNSA-N |
異性体SMILES |
CC1=C(/C(=C(\C)/N(C)C)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC |
正規SMILES |
CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC |
同義語 |
5-[1-(Dimethylamino)ethylidene]-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



